molecular formula C26H28N2O6 B14128341 1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole CAS No. 205755-89-1

1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Cat. No.: B14128341
CAS No.: 205755-89-1
M. Wt: 464.5 g/mol
InChI Key: QAAROVZFKLWAGY-UHFFFAOYSA-N
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Description

1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzyl alcohol: Shares the trimethoxybenzyl moiety but lacks the benzimidazole core.

    3,4,5-trimethoxyphenyl methanol: Similar structure but with a hydroxyl group instead of the benzimidazole ring.

    1-(3,4,5-trimethoxybenzyl)piperidin-4-amine: Contains the trimethoxybenzyl group but with a piperidine ring instead of benzimidazole.

Uniqueness

1-(3,4,5-trimethoxybenzyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is unique due to its combination of the benzimidazole core with multiple methoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

205755-89-1

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C26H28N2O6/c1-29-20-11-16(12-21(30-2)24(20)33-5)15-28-19-10-8-7-9-18(19)27-26(28)17-13-22(31-3)25(34-6)23(14-17)32-4/h7-14H,15H2,1-6H3

InChI Key

QAAROVZFKLWAGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2C3=CC=CC=C3N=C2C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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